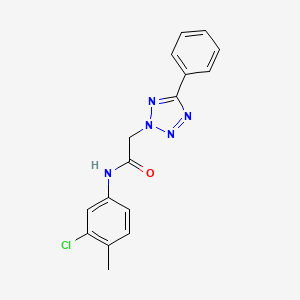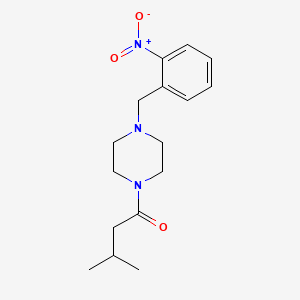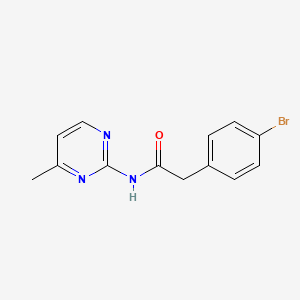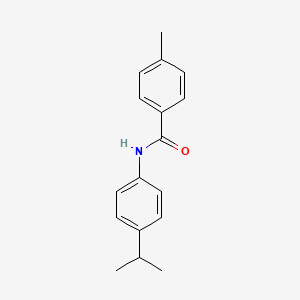
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as CMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in maintaining the pH balance in cancer cells. By inhibiting this enzyme, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide disrupts the pH balance in cancer cells, leading to their death. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to enhance the release of dopamine in the brain by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, enhancement of dopamine release, and induction of apoptosis in cancer cells. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is its low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, the synthesis method for N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is relatively straightforward, and the compound can be obtained in high yields with excellent purity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, including its potential applications in cancer therapy, neuroscience, and drug discovery. In cancer therapy, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be further studied for its ability to induce apoptosis in cancer cells, particularly in combination with other chemotherapeutic agents. In neuroscience, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be investigated for its potential as a treatment for Parkinson's disease, as it has been shown to enhance dopamine release in the brain. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be further studied for its potential as a lead compound in drug discovery, particularly in the development of novel carbonic anhydrase inhibitors.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves a two-step process, which includes the condensation of 3-chloro-4-methylbenzaldehyde with 5-phenyl-2H-tetrazole-2-acetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. This method has been optimized to achieve a high yield of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide with excellent purity.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been identified as a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. In neuroscience, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been investigated for its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-7-8-13(9-14(11)17)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRUHUBRHILKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7041587 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)
![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)